2-(2-Bromo-5-fluoro-1-benzofuran-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-5-fluoro-1-benzofuran-3-yl)acetamide is a synthetic organic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-5-fluoro-1-benzofuran-3-yl)acetamide typically involves the bromination and fluorination of benzofuran derivatives. One common method includes the reaction of 2-bromo-5-fluorobenzonitrile with acetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the purification of intermediates and the final product using techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-5-fluoro-1-benzofuran-3-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives, which can be further utilized in medicinal chemistry and material science.
Scientific Research Applications
2-(2-Bromo-5-fluoro-1-benzofuran-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antimicrobial and anticancer drugs.
Biological Studies: The compound is studied for its biological activities, including its effects on various cellular pathways and its potential as a pharmacological agent.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-5-fluoro-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets in biological systems. The presence of bromine and fluorine atoms enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(5-Fluoro-1-benzofuran-3-yl)acetamide: Lacks the bromine atom but shares similar structural features and biological activities.
5-Bromo-1-benzofuran: Contains a bromine atom but lacks the acetamide group, used in different synthetic applications.
Uniqueness
2-(2-Bromo-5-fluoro-1-benzofuran-3-yl)acetamide is unique due to the combination of bromine and fluorine atoms, which confer distinct chemical reactivity and biological properties. This dual substitution enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
Properties
Molecular Formula |
C10H7BrFNO2 |
---|---|
Molecular Weight |
272.07 g/mol |
IUPAC Name |
2-(2-bromo-5-fluoro-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C10H7BrFNO2/c11-10-7(4-9(13)14)6-3-5(12)1-2-8(6)15-10/h1-3H,4H2,(H2,13,14) |
InChI Key |
GKKASUQROIEZDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=C(O2)Br)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.